molecular formula C15H12N6O3S2 B2645979 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1904310-96-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2645979
CAS No.: 1904310-96-8
M. Wt: 388.42
InChI Key: QGFBYABAEWWFGJ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,2,3]triazin-3(4H)-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in a wide variety of applications including pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,2,3]triazin-3(4H)-yl and benzo[c][1,2,5]thiadiazole-4-sulfonamide groups. These groups would likely confer specific physical and chemical properties to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzo[d][1,2,3]triazin-3(4H)-yl and benzo[c][1,2,5]thiadiazole-4-sulfonamide groups. These groups could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Sulfonamide hybrids demonstrate significant antimicrobial and antifungal activities. The hybridization of sulfonamides with various heterocyclic moieties leads to compounds with enhanced biological activities against a wide range of pathogens. These compounds have been shown to possess sensitivity to both Gram-positive and Gram-negative bacteria, and have also exhibited antifungal activity against Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents (Shakila Ghomashi et al., 2022) (I. Sych et al., 2019).

Antiviral and Anticancer Applications

Certain sulfonamide derivatives have been explored for their antiviral and anticancer properties. For instance, derivatives have been synthesized with the aim of identifying compounds with activity against tobacco mosaic virus, demonstrating the potential of sulfonamide-based compounds in antiviral therapy (Zhuo Chen et al., 2010). Moreover, the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have revealed compounds with effective antimicrobial and antiproliferative agents, indicating their potential application in cancer treatment (Shimaa M. Abd El-Gilil, 2019).

Enzyme Inhibitory Applications

Sulfonamide compounds have been studied for their enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, edema, and certain cancers. A series of sulfonamides incorporating different moieties has shown potent inhibitory activity against human carbonic anhydrase isozymes, highlighting their potential as therapeutic agents in diseases where these enzymes play a crucial role (A. Alafeefy et al., 2015).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of sulfonamide-based compounds, including those similar to the specified compound, focuses on developing novel synthetic methodologies to enhance their biological activity and stability. Studies include the development of efficient and environmentally friendly synthesis processes, investigation of their physicochemical properties, and exploration of their structural characteristics through computational and experimental methods (A. Khazaei et al., 2015) (F. Adhami et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it would interact with biological systems in a specific way to exert its effects .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S2/c22-15-10-4-1-2-5-11(10)17-20-21(15)9-8-16-26(23,24)13-7-3-6-12-14(13)19-25-18-12/h1-7,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFBYABAEWWFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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